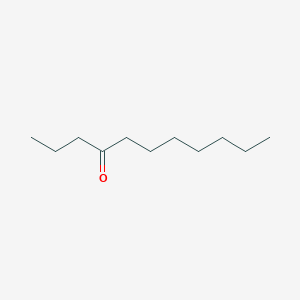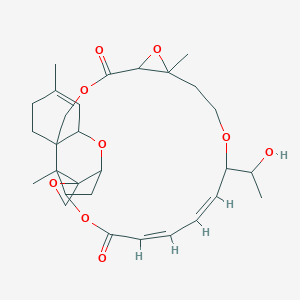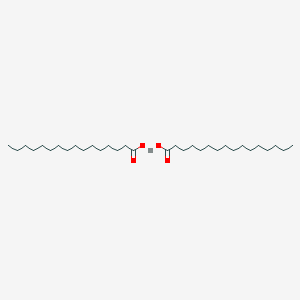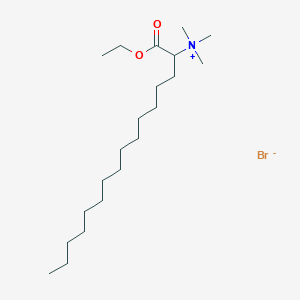
Benzene-d5
Vue d'ensemble
Description
Benzene-d5, also known as C6HD5, is a non-standard isotope with an average mass of 83.143 Da and a mono-isotopic mass of 83.078331 Da . It’s a useful isotopically labeled research compound .
Synthesis Analysis
Benzene-d5 can be synthesized from Bromobenzene-d5 . In one process, [Cp*PMe 3 IrH 3 ] [OTf] was used as the catalyst at H/D exchange reaction between benzene and deuterium oxide .Molecular Structure Analysis
The molecular structure of Benzene-d5 consists of a six-membered ring, with each carbon atom bonded to one hydrogen atom . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Benzene-d5 undergoes various chemical reactions. For instance, it reacts with nitric acid at 323-333 K in the presence of sulphuric acid to form nitrobenzene . It also undergoes reactions such as sulphonation, halogenation, Friedel Craft’s alkylation, and acylation .Physical And Chemical Properties Analysis
Benzene-d5 is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . Being non-polar, it is immiscible with water but readily miscible with organic solvents . Upon combustion, it produces a sooty flame .Applications De Recherche Scientifique
Supramolecular Chemistry and Nanotechnology
Benzene derivatives, like Benzene-1,3,5-tricarboxamide (BTA), showcase the potential of benzene-based compounds in supramolecular chemistry. BTAs have been vital in applications ranging from nanotechnology to polymer processing. Their self-assembly into nanometer-sized rod-like structures, stabilized by threefold H-bonding, illustrates the utility of benzene derivatives in developing nanoscale materials and devices (Cantekin, de Greef, & Palmans, 2012).
Environmental and Occupational Health
Benzene's impact on human health, particularly through occupational exposure, has been extensively studied. It's well-documented that benzene can induce hematotoxic effects and is associated with increased risk for developing leukemia (Galbraith, Gross, & Paustenbach, 2010). This underscores the importance of understanding benzene's toxicological profile for environmental health research.
Biomonitoring of Exposure
Research has developed analytical strategies using chromatography and mass spectrometry for the biomonitoring of benzene exposure, identifying specific biomarkers like S-phenylmercapturic acid. Such studies are crucial for evaluating the exposure of populations to benzene, thereby preventing health damages, especially in occupational settings (Gonçalves et al., 2017).
Molecular Mechanisms and Genotoxicity
Investigations into benzene-induced bone marrow cytotoxicity have utilized genetically modified mouse models to understand the metabolic and genomic pathways involved in its genotoxic effects. These studies offer insights into how benzene metabolites contribute to cytotoxicity and chromosomal aberrations, leading to bone marrow toxicity (Recio, Bauer, & Faiola, 2005).
Air Quality and Environmental Standards
Analyses of air quality standards and monitoring methods for benzene highlight the need for stringent and uniform global standards to protect public health. This research is critical for informing policy and regulatory decisions regarding environmental exposure to benzene (Sekar, Varghese, & Varma, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
1,2,3,4,5-pentadeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462530 | |
| Record name | Benzene-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-d5 | |
CAS RN |
13657-09-5 | |
| Record name | Benzene-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)




![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)



